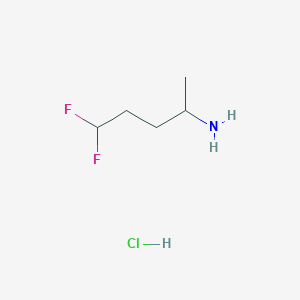

5,5-Difluoropentan-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,5-difluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(8)2-3-5(6)7;/h4-5H,2-3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRONTUOTOLLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluorinated Amines and Analogs

General Strategies for Fluorinated Amine Construction

The synthesis of fluorinated amines requires specialized methods to control the regioselective and stereoselective introduction of both the fluorine atom and the amino group.

Hydrogenation is a fundamental transformation in organic synthesis for the reduction of unsaturated functional groups. In the context of fluoroamine synthesis, a primary application is the reductive amination of fluorinated ketones or aldehydes. This two-step, one-pot process typically involves the reaction of a carbonyl compound with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the target amine. libretexts.org

Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) is a common reduction method. However, a significant challenge in the hydrogenation of fluorinated molecules is the potential for hydrodefluorination, the cleavage of C-F bonds. nih.gov The choice of catalyst and reaction conditions is critical to maintain the integrity of the fluorine substituents. For instance, rhodium-based catalysts have shown success in the hydrogenation of fluorinated aromatic rings while avoiding hydrodefluorination. nih.gov Asymmetric transfer hydrogenation, often employing ruthenium catalysts, represents an advanced method for the enantioselective reduction of imines to form chiral amines. nih.gov

Another key strategy is the reduction of other nitrogen-containing functional groups. Alkyl azides, formed from the reaction of an alkyl halide with an azide (B81097) salt, can be efficiently reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This method avoids the overalkylation often seen when using ammonia directly. libretexts.org

Fluoroamination involves the concurrent addition of a fluorine atom and an amino group across a double or triple bond. These reactions provide a direct and atom-economical route to β- or α-fluoroamines.

One prominent strategy is the stereoselective fluoroamination of alkenes. For example, chiral aryl iodide catalysts can be used to achieve the fluorination of allylic amines, employing sources like hydrogen fluoride-pyridine (HF-pyridine) as the nucleophilic fluoride (B91410) source and an oxidant such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgnih.gov This method can lead to the formation of valuable building blocks like β-fluoroaziridines with high diastereoselectivity and enantioselectivity. acs.org Catalyst control can even enable the preparation of 1,3-difluoro-2-amines with three contiguous stereocenters from chiral allylic amines. acs.orgnih.gov

Metal-free approaches promoted by hypervalent iodine compounds have also been developed for the fluoroamination of alkenes. nih.gov Furthermore, the fluorination of enamides using electrophilic fluorinating reagents like Selectfluor®, often in conjunction with chiral catalysts, provides access to α-fluoroimines, which are versatile precursors to β-fluoroamines. figshare.comsemanticscholar.org

Table 1: Comparison of Fluoroamination Strategies

| Strategy | Substrate | Reagents | Product | Key Features |

| Catalytic Fluoroaziridination | Allylic Amine | Chiral Aryl Iodide, mCPBA, HF-Pyridine | β-Fluoroaziridine | High diastereo- and enantioselectivity. acs.orgnih.gov |

| Asymmetric Fluorination | Enamide | Chiral Phase-Transfer Catalyst, Selectfluor® | α-Fluoroimine | Access to versatile precursors for β-fluoroamines. figshare.com |

| Intramolecular Aminofluorination | Unsaturated Amine | Hypervalent Iodine Reagents | Fluorinated N-Heterocycles | Forms cyclic fluoroamines like fluoropiperidines. nih.gov |

The biological activity of chiral molecules is often dependent on their stereochemistry, making asymmetric synthesis a critical field. chiralpedia.com Several catalytic asymmetric methods have been developed to provide enantiomerically enriched fluoroamines.

The catalytic asymmetric Mannich reaction is a powerful tool for C-C bond formation. Using fluorinated ketones as nucleophiles with a dinuclear Zinc-Prophenol catalyst, it is possible to construct chiral β-fluoroamine motifs with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govnih.gov This approach directly generates a product containing a valuable tetrasubstituted carbon-fluorine stereocenter. nih.govnih.gov

Phase-transfer catalysis offers another avenue for asymmetric fluorination. Chiral anionic phase-transfer catalysts, such as those derived from BINOL, can facilitate the enantioselective fluorination of enamides to produce α-fluoroimines. figshare.com More recently, hydrogen bonding phase-transfer catalysis has been employed for the enantioselective synthesis of β-fluoroamines using potassium fluoride (KF), a safe and economical fluoride source. acs.org This method utilizes a chiral bis-urea catalyst that complexes with the fluoride ion, enabling enantioselective C-F bond formation on racemic β-haloamines. acs.org

Table 2: Overview of Asymmetric Catalytic Methods for Fluoroamine Synthesis

| Method | Catalyst Type | Substrate | Product Type | Reference |

| Mannich Reaction | Chiral Zinc Complex | Fluorinated Ketone, Imine | Chiral β-Fluoroamine | nih.govnih.gov |

| Enamide Fluorination | Chiral Anionic Phase-Transfer | Enamide | Chiral α-Fluoroimine | figshare.com |

| Haloamine Fluorination | Chiral Hydrogen Bonding Phase-Transfer | Racemic β-Haloamine | Enantioenriched β-Fluoroamine | acs.org |

Synthesis of Difluoropentane Scaffold Precursors

The synthesis of 5,5-Difluoropentan-2-amine hydrochloride requires the initial construction of a five-carbon chain containing a terminal gem-difluoro group. This is typically achieved by first preparing a difluorinated precursor, such as a ketone or alcohol, which can then be converted to the amine.

Difluorinated ketones and alcohols are key intermediates for the synthesis of molecules like 5,5-Difluoropentan-2-amine. One of the most direct methods to prepare a gem-difluorinated compound is through the deoxofluorination of a corresponding ketone or aldehyde, as discussed in the following section.

Alternatively, building block approaches can be employed. For example, the Reformatsky reaction between bromodifluoromethyl ketones and imines in the presence of a Zinc/Copper couple can produce β-amino α,α-difluoro ketones. researchgate.net Asymmetric versions of this reaction using a chiral auxiliary have been shown to proceed with excellent diastereoselectivity. researchgate.net Modern radical-based methods are also emerging as alternatives to traditional organometallic reagents for the synthesis of ketones and alcohols from precursors like carboxylic acids. nih.gov These methods can offer improved functional group tolerance. nih.gov Once a suitable difluorinated ketone is obtained, it can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) or converted directly to the amine via reductive amination. libretexts.org

Deoxofluorination is a powerful reaction that replaces a carbonyl oxygen with two fluorine atoms, directly converting an aldehyde or ketone into a gem-difluoride. organic-chemistry.orgresearchgate.net This method is highly relevant for installing the C-F bonds in precursors to 5,5-Difluoropentan-2-amine.

A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). However, DAST is known for its thermal instability. A more stable and often more effective alternative is bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®. organic-chemistry.orgresearchgate.net Deoxo-Fluor® can efficiently convert aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.orgresearchgate.net Aminodifluorosulfinium tetrafluoroborate (B81430) salts are another class of storage-stable deoxofluorinating reagents that can be more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor®. organic-chemistry.org The reaction mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the gem-difluoride.

Table 3: Common Deoxofluorination Reagents for Carbonyl to gem-Difluoride Conversion

| Reagent Name | Acronym/Trade Name | Key Characteristics |

| Diethylaminosulfur Trifluoride | DAST | Widely used but thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable and often more effective than DAST. organic-chemistry.orgresearchgate.net |

| Aminodifluorosulfinium Tetrafluoroborate Salts | N/A | Storage-stable, high selectivity, less byproduct formation. organic-chemistry.org |

Desulfurative Fluorination in Difluoropentane Scaffold Synthesis

The gem-difunctional group (CF2) is a key structural motif in many pharmaceuticals and agrochemicals. Desulfurative fluorination has emerged as a valuable method for the synthesis of such moieties. This transformation typically involves the conversion of a carbon-sulfur bond into a carbon-fluorine bond.

One prominent approach involves the desulfurative fluorination of dithiolanes. This strategy has been shown to be effective in producing gem-difluoro compounds from the corresponding dithioketals or thioacetals. The reaction often employs an electrophilic fluorine source in combination with an activator. For instance, the combination of a hypervalent iodine reagent and a fluoride source can facilitate this transformation. A notable advantage of this methodology is its applicability to substrates that may be sensitive to the harsh conditions required for traditional deoxofluorination of ketones. chemrxiv.org

Recent advancements have also demonstrated that the desulfurative fluorination of thiocarbamoyl fluorides can serve as a route to trifluoromethylamines. acs.org This process highlights the versatility of sulfur-based functional groups as precursors to fluorinated motifs. While not a direct synthesis of a difluoropentane scaffold from a simple precursor, these desulfurative fluorination techniques represent a key step in creating the crucial gem-difluoro unit that characterizes the "5,5-difluoro" aspect of the target compound. chemrxiv.orgnih.gov

Specific Approaches to this compound and Related Structures

Pathways Involving Aminofluorination of Fluorinated Alkenes

The direct 1,2-aminofluorination of alkenes is a powerful and atom-economical strategy for the one-step synthesis of β-fluorinated amines. nih.govnih.gov This method circumvents multi-step sequences that might traditionally start from aziridines or amino alcohols. nih.gov A significant challenge in this area has been the incompatibility between electron-rich alkylamines and common electrophilic fluorine sources. nih.gov

Recent breakthroughs have demonstrated copper-catalyzed, three-component aminofluorination of a wide range of alkenes. nih.govnih.gov This innovative approach often utilizes O-benzoylhydroxylamines as precursors for the amine component, coupled with a suitable fluoride source like Et3N•3HF. nih.gov The reaction proceeds with high regioselectivity and demonstrates good tolerance for various functional groups. nih.gov Mechanistic studies suggest the involvement of aminyl radical species and carbon-radical intermediates. nih.govduke.edu

For the synthesis of a structure like 5,5-Difluoropentan-2-amine, a hypothetical pathway could involve the aminofluorination of a terminal alkene, such as 5,5-difluoropent-1-ene. The choice of catalyst and nitrogen source would be critical to control the regioselectivity of the addition to yield the desired 2-amino isomer.

Table 1: Examples of Copper-Catalyzed Aminofluorination of Alkenes

| Alkene Substrate | Amine Precursor | Fluoride Source | Catalyst | Yield (%) | Reference |

| Styrene | O-Benzoylhydroxylamine | Et3N•3HF | Cu(I) complex | 45-83 | nih.gov |

| Naphthalene derivative | O-Benzoylhydroxylamine | Et3N•3HF | Cu(I) complex | 33-66 | nih.gov |

| Indole derivative | O-Benzoylhydroxylamine | Et3N•3HF | Cu(I) complex | 33-66 | nih.gov |

Catalytic Asymmetric Mannich Addition Reactions for β-Fluoroamines

The catalytic asymmetric Mannich reaction is a cornerstone of modern organic synthesis for the construction of chiral β-amino carbonyl compounds, which are valuable precursors to β-fluoroamines. nih.govmdpi.commdpi.com This reaction involves the addition of an enolate to an imine, and recent advancements have extended its utility to fluorinated substrates. acs.org

One successful strategy employs a dinuclear Zn-Prophenol catalyst for the Mannich reaction between fluorinated aromatic ketones and imines. nih.gov This method allows for the direct, highly enantio- and diastereoselective construction of β-fluoroamine motifs that feature a fluorinated tetrasubstituted carbon center. nih.gov The reactions can achieve excellent enantiomeric excess (up to 99% ee) and diastereomeric ratios (up to >20:1 d.r.). nih.gov

Another approach involves the use of chiral copper complexes to catalyze the asymmetric Mannich reaction of 2-fluoroindanone with ketimines, affording chiral β-fluoroamine derivatives in high yields and stereoselectivities. acs.org The development of cooperative catalytic systems, such as a soft Lewis acid/hard Brønsted base, has been crucial for enabling the efficient enolization of fluorinated amides while suppressing undesired defluorination side reactions. acs.org These methods provide a robust platform for accessing chiral building blocks essential for medicinal chemistry. mdpi.comacs.org

Table 2: Catalytic Asymmetric Mannich Reactions for β-Fluoroamine Synthesis

| Nucleophile | Electrophile (Imine) | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

| α-Fluoroketone | N-PMP-imine | Zn-Prophenol | >20:1 | up to 99 | nih.gov |

| 2-Fluoroindanone | Pyrazolinone Ketimine | Chiral Copper Complex | >99:1 | 89-99 | acs.org |

| α-Fluorinated Amide | N-Boc-imine | Lewis Acid/Brønsted Base | High | High | acs.org |

Multi-step Reaction Sequences for Target Compound Derivatization

The synthesis of complex fluorinated amines often requires multi-step reaction sequences. The products obtained from the aforementioned aminofluorination or Mannich reactions serve as versatile intermediates for further chemical modification. For instance, the carbonyl group in a β-amino ketone, produced via a Mannich reaction, can be reduced to an alcohol or converted into other functional groups.

A multi-step strategy for synthesizing fluorinated heterocyclic compounds, such as 2-aminopyridines, involves a one-pot procedure combining Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org While structurally different from the target compound, this demonstrates the power of sequential reactions in building molecular complexity.

Furthermore, derivatization can be achieved through late-stage functionalization. Radical-mediated methods, such as a decarboxylative-desulfonylative gem-difunctionalization, allow for the incorporation of a monofluoroalkyl moiety into complex molecules containing alkene functionalities. nih.gov This highlights the potential for modifying a pre-existing molecular scaffold to introduce fluorine and other groups in a modular fashion. Such multi-step and late-stage approaches are crucial for creating libraries of analogs for structure-activity relationship studies. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of Reaction Mechanisms in Fluorinated Amine Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and bioavailability. nih.gov The synthesis of fluorinated amines involves various mechanistic pathways, often tailored to the specific nature of the starting materials and the desired product.

One common strategy involves the use of electrophilic fluorinating reagents, such as N-fluorobis(benzenesulfonimide) (NFSI) or Selectfluor. researchgate.netnih.gov The mechanisms of these reactions are often complex and can be influenced by the choice of solvent and catalyst. For instance, the fluorination of enol esters with Selectfluor is a facile method for producing α-fluoroketones, which can be precursors to fluorinated amines. researchgate.net Detailed kinetic studies are often required to elucidate the precise mechanism and the influence of the substrate's structure on reactivity. researchgate.net

Another approach is the hydrofluorination of aziridines, which provides access to β-fluoroamines. organic-chemistry.org This method can utilize in situ generated amine-HF reagents, and the reaction pathway involves the regio- and diastereoselective opening of the aziridine (B145994) ring. organic-chemistry.org Radical cyclization protocols using photoredox catalysis have also emerged as a powerful tool. These reactions often proceed through an oxidative quenching cycle where an excited photocatalyst reduces an alkyl halide to generate a radical intermediate, which then undergoes cyclization. nottingham.ac.uk The strongly electron-withdrawing nature of fluorine can be advantageous in these pathways, preventing the oxidation of the amine substrate and promoting the desired cyclization. nottingham.ac.uk

Studies on Single-Electron Oxidation and Ritter-Type Amination Pathways

Single-electron transfer (SET) or single-electron oxidation (SEO) pathways offer a distinct approach to amine synthesis. The simplest oxidation process for a tertiary amine involves the transfer of a single electron from the non-bonding electron pair of the amine to form a radical cation. researchgate.net This intermediate can then undergo C-H bond cleavage or hydrogen atom transfer to form an α-amino radical. researchgate.netnih.gov This radical species is a versatile intermediate that can participate in various bond-forming reactions. snnu.edu.cn

Electrosynthesis provides a unique method to control the degree of amine oxidation. By applying an optimal alternating current (AC) frequency, it is possible to selectively favor one-electron oxidation to generate α-amino radical intermediates over two-electron oxidation which leads to iminium cations. nih.govchemrxiv.org This control over the reaction pathway is crucial for achieving chemoselectivity in synthetic organic chemistry. nih.gov

Table 1: Comparison of Direct Current (DC) vs. Alternating Current (AC) Electrolysis in Amine Oxidation

| Electrolysis Type | Predominant Pathway | Primary Intermediate | Typical Product Type |

|---|---|---|---|

| DC Electrolysis | Two-electron oxidation | Iminium cation | Cyanation/Nucleophilic addition products nih.gov |

| AC Electrolysis | One-electron oxidation | α-amino radical | Arylation/Radical coupling products nih.gov |

Ritter-type amination reactions represent another important pathway for installing amine functionalities. This reaction traditionally involves the reaction of a carbocation with a nitrile, followed by hydrolysis to yield an amide. Recent advancements have enabled the intermolecular Ritter-type C-H amination of unactivated sp3 carbons under mild conditions. nih.gov This transformation can utilize readily available reagents and an inexpensive nitrogen source like acetonitrile. nih.gov The mechanism is thought to involve radical intermediates, as the reaction can be inhibited by radical scavengers like TEMPO. nih.gov The combination of a copper catalyst and an electrophilic fluorinating agent like Selectfluor has been shown to facilitate Ritter-type benzylic C-H amination. researchgate.net

Role of Catalysts and Ligand Design in Asymmetric Fluorination Processes

Achieving stereocontrol in fluorination reactions is a significant challenge, and the development of asymmetric catalytic methods is a major focus of research. The enantioselective incorporation of fluorine can be achieved using chiral catalysts that create a specific chiral environment around the substrate. researchgate.netthe-innovation.org

Both transition-metal catalysis and organocatalysis have proven effective for asymmetric fluorination. daneshyari.com In metal-catalyzed processes, chiral ligands bound to a transition metal play a crucial role in inducing enantioselectivity. nih.gov For example, TADDOL-modified titanium complexes have been successfully used for the asymmetric fluorination of β-ketoesters with Selectfluor. rsc.org The steric bulk of the catalyst is a key factor in determining the level of enantiocontrol. rsc.org Similarly, palladium complexes with chiral bisphosphine ligands, such as Trost ligands, can catalyze the enantioselective fluorination of allylic chlorides with silver(I) fluoride (B91410) (AgF). acs.org The mechanism is believed to involve an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. acs.org

The design of the chiral ligand is paramount. The presence of fluorine atoms or fluorinated substituents on the ligand itself can significantly influence the catalyst's properties and stereoselectivity. rsc.org These modifications can alter the electronic and steric properties of the catalyst. rsc.org For instance, the acidity of BINOL-type ligands can be increased by fluorination, which in turn affects the catalytic activity and enantioselectivity in reactions like the asymmetric oxidation of sulfides. rsc.org

Enzymatic approaches are also emerging as a powerful tool for precise and selective asymmetric fluorination. the-innovation.orgthe-innovation.org Enzymes, such as FMN-dependent reductases, can create a highly specific chiral pocket that facilitates intricate interactions with fluorinated motifs, allowing for the precise incorporation of fluorine with high enantioselectivity, even at positions remote from an existing stereocenter. the-innovation.orgthe-innovation.org

Table 2: Examples of Catalytic Systems for Asymmetric Fluorination

| Catalyst System | Substrate Type | Fluorinating Agent | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Ti(TADDOLato) nih.gov | β-ketoesters | Selectfluor | Up to 90% |

| Pd(0) / Trost Ligand acs.org | Cyclic allylic chlorides | AgF | High enantioenrichment |

| Cinchona Alkaloid / Cu(acac)₂ nih.gov | Thalidomide precursors | NFSI | Up to 78% |

| Primary Amine Organocatalyst nih.gov | α-branched aldehydes | N/A | Up to 86% |

Research Applications of 5,5 Difluoropentan 2 Amine Hydrochloride As a Synthetic Intermediate

Utilization as a Key Building Block in Complex Molecule Construction

The strategic incorporation of fluorinated synthons is a cornerstone of modern medicinal chemistry and materials science. 5,5-Difluoropentan-2-amine hydrochloride serves as a key building block in the construction of complex molecular architectures. The primary amine group provides a reactive handle for a multitude of chemical reactions, including amidation, alkylation, and reductive amination, allowing for its integration into larger molecular frameworks.

The presence of the gem-difluoro group at the 5-position of the pentane (B18724) chain is of particular interest. This motif can act as a bioisostere for a carbonyl group or other functional groups, potentially leading to improved biological activity and metabolic stability in drug candidates. Research has demonstrated that related difluoro-pentenylamines can be effectively utilized in cyclization reactions to form complex heterocyclic structures such as difluoropiperidines. These heterocyclic systems are prevalent in many biologically active compounds, and the introduction of fluorine can significantly modulate their properties. The synthesis of such complex structures underscores the utility of difluoroalkylamines as versatile intermediates in organic synthesis.

The table below summarizes the key structural features of this compound that make it a valuable building block.

| Feature | Description | Synthetic Utility |

| Primary Amine | A nucleophilic and basic functional group. | Enables amide bond formation, N-alkylation, reductive amination, and formation of various nitrogen-containing heterocycles. |

| gem-Difluoro Group | Two fluorine atoms attached to the same carbon. | Acts as a bioisostere for carbonyl groups, enhances metabolic stability, and modulates lipophilicity and pKa. |

| Pentane Chain | A five-carbon aliphatic backbone. | Provides a flexible linker and contributes to the overall lipophilicity and spatial arrangement of the final molecule. |

| Hydrochloride Salt | The amine is protonated with hydrochloric acid. | Improves stability, crystallinity, and ease of handling compared to the free base. |

Contributions to Fluorinated Active Pharmaceutical Ingredient (API) Development Research

The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a common strategy in drug discovery to enhance their pharmacological profiles. While specific APIs directly synthesized from this compound are not prominently documented in publicly available research, the utility of such fluorinated building blocks in API development is well-established. The incorporation of a difluoroalkylamine moiety can lead to improvements in metabolic stability by blocking sites of oxidation, increased binding affinity to target proteins through favorable electrostatic interactions, and enhanced membrane permeability.

Research in fluorinated API development often involves the synthesis of a library of compounds with varying fluorination patterns to optimize drug-like properties. This compound represents a readily available starting material for the synthesis of such libraries. For instance, it can be envisioned that this intermediate could be used to synthesize novel enzyme inhibitors or receptor modulators where the difluorinated tail could occupy a specific hydrophobic pocket in the target protein, potentially leading to enhanced potency and selectivity. The broader field of medicinal chemistry has seen the successful incorporation of similar small fluorinated amines into a range of therapeutic agents, highlighting the potential of this class of compounds.

Potential in the Synthesis of Advanced Organic Materials

The unique properties of organofluorine compounds extend beyond pharmaceuticals into the realm of advanced organic materials. Fluorinated polymers and materials often exhibit desirable characteristics such as high thermal stability, chemical inertness, and low surface energy. While the direct application of this compound in the synthesis of specific advanced materials is an area of ongoing research, its structural motifs suggest potential utility.

The primary amine functionality allows for the incorporation of this compound into polymeric structures, such as polyamides or polyimides. The presence of the difluorinated alkyl chain could impart hydrophobicity and oleophobicity to the resulting polymer surfaces, making them suitable for applications such as protective coatings or low-friction materials. Furthermore, the introduction of fluorine can alter the electronic properties of organic materials, which is relevant for the development of novel organic electronics. As a difluorinated building block, this compound could be explored for the synthesis of new liquid crystals, organic light-emitting diode (OLED) materials, or components of advanced battery electrolytes.

Computational and Theoretical Studies in Fluorinated Amine Design

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the three-dimensional structure and electronic properties of fluorinated molecules. researchgate.net Fluorine's high electronegativity and small size can introduce significant conformational biases compared to their non-fluorinated analogs. nih.gov

Detailed conformational analysis of similar motifs, such as 1,3-difluorinated alkanes, reveals that the presence of fluorine strongly influences the preferred shape of the carbon chain, an effect that can be magnified as the chain extends. nih.govacs.org For a molecule like 5,5-Difluoropentan-2-amine, a systematic search of all staggered conformations would be performed to locate all energy minima. nih.govacs.org DFT calculations using functionals like M05-2X or B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to optimize the geometry of each conformer and calculate their relative free energies, from which room-temperature Boltzmann populations can be derived. researchgate.netnih.gov Such studies have shown that for related difluorinated pentanes and heptanes, the number of potential conformers can be extensive, requiring computational methods to identify the most stable structures. nih.govacs.org

Beyond conformation, quantum calculations are used to map the electronic landscape of the molecule. emerginginvestigators.org The molecular electrostatic potential (MEP) can be calculated to identify electrophilic and nucleophilic sites, which is crucial for understanding potential intermolecular interactions like hydrogen bonding. researchgate.net Analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and Mulliken charge distribution provides insight into the molecule's chemical reactivity and stability. emerginginvestigators.org For instance, such calculations on other fluorinated compounds have been used to predict their potential to resist metabolic attacks and to improve reactivity with specific chemical agents. emerginginvestigators.org

| Computational Method | Typical Functional | Typical Basis Set | Calculated Properties | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, M05-2X | 6-311+G(d,p), cc-pVTZ | Optimized Geometries, Relative Energies of Conformers, Vibrational Frequencies | researchgate.netnih.govacs.org |

| Hartree-Fock (HF) Theory | N/A | STO-3G | Molecular Geometry, Mulliken Charges, Frontier Molecular Orbitals (HOMO-LUMO) | emerginginvestigators.org |

| Møller–Plesset perturbation theory (MP2) | N/A | 6-311++G(d,p) | Ground State Geometry, Conformational Stability | researchgate.net |

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their reactivity and interactions with their environment. researchgate.net

For predicting reactivity, MD simulations can utilize reactive force fields, such as ReaxFF, which allow for the modeling of chemical bond formation and cleavage. researchgate.net This approach can elucidate complex reaction mechanisms, identify key intermediate species, and determine pertinent chemical pathways for processes like oxidation or combustion. researchgate.netucl.ac.uk The simulations are typically run within a canonical (NVT) ensemble, where the number of particles, volume, and temperature are kept constant, using algorithms like the Nosé–Hoover thermostat to maintain the designated temperature. ucl.ac.uk

In the context of medicinal chemistry, MD simulations are crucial for predicting how a fluorinated amine might interact with a biological target, such as a protein. nih.gov These simulations can reveal the role of fluorine in mediating protein-ligand binding. nih.govacs.org Fluorine can act as a hydrogen bond acceptor and can influence networks of water molecules in a binding pocket, which may stabilize or destabilize a ligand-protein complex. nih.govacs.org Classical atomistic force fields are used to model the interactions, and the accuracy of these force fields is critical for making rational predictions. nih.govacs.org The simulations can also provide insight into the entropic and enthalpic contributions to binding affinity, which are often difficult to predict, as fluorine's effects can be subtle and context-dependent. acs.org

| Simulation Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Force Field | ReaxFF (for reactions), Classical (e.g., MMFF94 for interactions) | Defines the potential energy and forces between atoms. | researchgate.netacs.org |

| Ensemble | NVT (Canonical) | Maintains constant Number of atoms, Volume, and Temperature. | ucl.ac.uk |

| Thermostat | Nosé–Hoover | Controls the temperature of the simulated system. | ucl.ac.uk |

| Time Step | ~0.1 - 1.0 fs | The interval between successive calculations of forces and positions. | ucl.ac.uk |

| Simulation Software | LAMMPS, Gaussian | Platform for running the MD or QM calculations. | ucl.ac.ukfluorine1.ru |

In Silico Approaches for Synthetic Route Planning and Optimization

Computational tools are transforming the way chemical syntheses are designed. synthiaonline.com For a target molecule like 5,5-Difluoropentan-2-amine hydrochloride, in silico methods can suggest viable synthetic pathways and help optimize reaction conditions, reducing the time and resources spent on experimental work. synthiaonline.comnih.gov

Modern approaches leverage artificial intelligence (AI) and machine learning for computer-assisted retrosynthesis. synthiaonline.com Software platforms analyze vast databases of known chemical reactions to propose multiple synthetic routes to a target molecule. synthiaonline.com These tools can accelerate discovery and help chemists devise more efficient and sustainable pathways. synthiaonline.com

Beyond retrosynthesis, computational methods can be used to discover entirely new chemical reactions. hokudai.ac.jp For example, the artificial force induced reaction (AFIR) method can be used to perform a broad computational screening of potential reactants to identify novel transformations. hokudai.ac.jp This strategy was successfully used to develop new methods for producing fluorinated N-heterocycles by computationally testing numerous three-component reactions. hokudai.ac.jp

Furthermore, quantum chemical calculations (DFT) are used to investigate the detailed mechanisms of specific chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed reaction step, identify the rate-determining step, and predict selectivity. nih.govacs.org This mechanistic insight is invaluable for optimizing reaction conditions (e.g., catalyst, solvent, temperature) to improve yields and stereoselectivity. nih.gov For instance, DFT studies have been used to elucidate the feasibility and mechanism of copper(I)-mediated deconstructive fluorination of cyclic amines. nih.gov

| In Silico Approach | Description | Application | Reference |

|---|---|---|---|

| AI-Powered Retrosynthesis | Uses AI/machine learning to analyze reaction databases and propose synthetic pathways to a target molecule. | Rapidly generate and evaluate multiple complete synthetic routes. | synthiaonline.com |

| Computational Reaction Discovery | Employs methods like AFIR to systematically screen for and predict novel chemical reactions. | Discover entirely new ways to form desired chemical bonds or scaffolds. | hokudai.ac.jp |

| Mechanistic Studies (DFT) | Calculates the potential energy surface of a reaction to understand its mechanism, kinetics, and selectivity. | Optimize conditions for a specific reaction step; guide catalyst design. | nih.govacs.org |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for Fluorinated Amines

The synthesis of fluorinated compounds, including amines, has traditionally relied on methods that can involve harsh reagents and complex procedures. numberanalytics.com A significant future trend is the development of more efficient and environmentally benign synthetic strategies. nih.govacs.org Current research is moving beyond classical approaches like nucleophilic substitution and electrophilic fluorination toward more sophisticated and sustainable techniques. numberanalytics.com

Modern synthetic methods that are being actively explored include:

Transition Metal-Catalyzed Fluorination : This approach offers the potential for improved yields and higher selectivity in introducing fluorine atoms into organic molecules. numberanalytics.com

Electrochemical Fluorination : As a more sustainable option, this technique can reduce the dependence on harsh chemical reagents and minimize waste generation. numberanalytics.com

Biocatalysis : The use of enzymes as catalysts for fluorination reactions is an emerging area that promises high selectivity under mild reaction conditions. numberanalytics.com

Benign C1 Sources : Researchers are investigating the use of readily available and non-toxic C1 sources, such as carbon dioxide (CO₂) and carbon disulfide (CS₂), to construct the backbone of fluorinated amines, moving away from more hazardous precursors. nih.govacs.org

The intrinsic properties of fluorine, such as high lipophilicity, stability, and resistance to oxidation, make fluorinated amines highly valuable, driving the need for these improved synthetic routes. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Amines

| Feature | Traditional Methods | Emerging Methods |

|---|---|---|

| Examples | Nucleophilic Substitution, Electrophilic Fluorination | Transition Metal-Catalysis, Electrochemical Fluorination, Biocatalysis |

| Reagents | Often harsh and hazardous | Milder, more sustainable options |

| Sustainability | Can generate significant chemical waste | Focus on minimizing waste and energy use numberanalytics.com |

| Selectivity | Can be challenging to control | Often higher and more predictable numberanalytics.com |

| Key Goal | Feasibility of synthesis | Efficiency, safety, and sustainability |

Exploration of Novel Reactivity Patterns for 5,5-Difluoropentan-2-amine Hydrochloride Derivatives

The gem-difluoro group is not merely a passive structural element; it significantly influences the reactivity of the entire molecule. Future research will focus on harnessing this influence to explore novel chemical transformations of this compound derivatives. The electron-withdrawing nature of the two fluorine atoms can activate adjacent bonds and create unique reaction pathways. organic-chemistry.org

One area of interest is the reaction of difluorocarbene with amines, which can generate nitrogen ylides in situ, leading to complex molecular rearrangements and the cleavage of otherwise stable carbon-nitrogen bonds. acs.org Another promising avenue involves the controlled defluorination of perfluoroalkyl amines, which can serve as versatile intermediates for synthesizing other valuable fluorinated derivatives like amides and thioamides. nih.gov Furthermore, the reaction of amines with thiocarbonyl fluoride (B91410), which can be generated from difluorocarbene, provides a route to thiocarbamoyl fluorides and subsequently trifluoromethylamines. cas.cn Investigating these and other reactivity patterns will unlock the full synthetic potential of this class of compounds, enabling the creation of novel molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms for Fluoroamine Production

The synthesis of many organofluorine compounds involves hazardous reagents and intermediates that can pose significant safety challenges in traditional batch reactors. beilstein-journals.orgnih.gov Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, has emerged as a powerful solution to these problems. beilstein-journals.orgnih.gov

Advantages of flow chemistry for fluoroamine production include:

Enhanced Safety : Hazardous reagents can be generated and consumed in situ, minimizing their accumulation and improving operational safety. nih.gov

Precise Control : Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. beilstein-journals.orgnih.gov

Scalability : Processes developed on a small scale in the lab can be more easily and reliably scaled up for larger production runs.

Automation : Flow systems can be readily automated, enabling high-throughput synthesis and optimization of reaction conditions. nih.gov

The use of modular flow reactors has already been demonstrated for various fluorination reactions, including those using reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor™. beilstein-journals.orgvapourtec.com Applying these principles to the synthesis of this compound could lead to a safer, more efficient, and automated manufacturing process. vapourtec.com

Expanding the Scope of Fluorinated Amine Libraries for Diverse Research Applications

In fields like drug discovery and materials science, researchers often rely on screening large collections, or libraries, of diverse chemical compounds to identify candidates with desired properties. researchgate.net Fluorinated compounds are highly prized additions to these libraries due to the unique benefits they confer, such as enhanced metabolic stability, increased lipophilicity, and improved cell penetration. researchgate.netmdpi.com

A key future direction is the systematic inclusion of this compound and its derivatives into fluorinated fragment libraries. enamine.net These libraries are specifically designed for fragment-based screening, a powerful technique in modern drug discovery. Companies like Enamine have already curated extensive libraries of fluorinated fragments, emphasizing structural quality and suitability for screening assays like ¹⁹F NMR. enamine.net

The development of modular "click chemistry" approaches will be crucial for rapidly creating a wide array of derivatives from a core scaffold like 5,5-Difluoropentan-2-amine. researchgate.netnih.gov This strategy allows for the efficient and reliable synthesis of a large, diverse library of related compounds, which can then be used in high-throughput screening to accelerate the discovery of new pharmaceuticals and functional materials. nih.gov

Table 2: Features of Fluorinated Fragment Libraries for Research

| Feature | Description | Relevance to 5,5-Difluoropentan-2-amine HCl |

|---|---|---|

| High Structural Quality | Compounds are carefully selected to remove reactive or unstable structures. enamine.net | Ensures that derivatives are robust and suitable for screening. |

| Physicochemical Properties | Focus on properties like solubility and "Rule of Three" (Ro3) compliance for fragment-based discovery. enamine.net | The core scaffold can be modified to tune these properties for optimal screening performance. |

| ¹⁹F NMR Screening | The presence of fluorine provides a unique NMR handle for detecting binding to biological targets. enamine.net | The gem-difluoro group in the compound provides a strong and clear signal for this technique. |

| Modular Synthesis | Libraries are often built using modular approaches to maximize structural diversity. researchgate.netnih.gov | The amine group serves as a convenient point for chemical modification to build a diverse library. |

| Application | Primarily used in drug discovery, but also in materials science and agrochemicals. researchgate.netmdpi.com | Broadens the potential impact of research into this specific compound and its analogues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.